3-phenyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a triazolopyrimidine core with a piperazine ring, making it a versatile scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C21H18F3N7O2S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-phenyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C21H18F3N7O2S/c22-21(23,24)16-8-4-5-9-17(16)34(32,33)30-12-10-29(11-13-30)19-18-20(26-14-25-19)31(28-27-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
InChI Key |
OJFUAISAKGBYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the triazolopyrimidine intermediate reacts with piperazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, including those related to inflammation and cell survival.
Comparison with Similar Compounds
1-{3-PHENYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-[2-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
